(3E)-pent-3-en-2-amine hydrochloride

Organic Synthesis Analytical Chemistry Quality Control

Procure (3E)-pent-3-en-2-amine hydrochloride (CAS 2193076-41-2) for asymmetric synthesis applications requiring defined (E)-geometry. This chiral amine hydrochloride offers a reactive alkene and nucleophilic amine handle, enabling stereoselective hydrofunctionalizations, cycloadditions, and enzyme-catalyzed transaminations. Its >95% purity and room-temperature stability as a powder ensure reliable performance in medicinal chemistry and agrochemical R&D. Do not substitute with saturated analogs or racemic mixtures; only the specified (E)-enantiomer guarantees consistent stereochemical outcomes and biological activity profiles.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
Cat. No. B12305217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-pent-3-en-2-amine hydrochloride
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC=CC(C)N.Cl
InChIInChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3-5H,6H2,1-2H3;1H/b4-3+;
InChIKeyFDLFXDZQFKFVQJ-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3E)-Pent-3-en-2-amine Hydrochloride: Technical Specifications and Procurement Overview


(3E)-Pent-3-en-2-amine hydrochloride (CAS 2193076-41-2) is a chiral aliphatic amine derivative presented as its hydrochloride salt . It is characterized by a five-carbon chain with a defined (E)-geometry double bond at the 3-position and an amine group at the 2-position . This unsaturated chiral amine is a valuable synthetic intermediate, offering a reactive alkene and amine handle for building molecular complexity in medicinal chemistry and materials science [1]. It is commercially available as a powder with a typical purity of 95% .

Why Generic (3E)-Pent-3-en-2-amine Hydrochloride Substitution Fails: The Critical Role of Geometric and Chiral Purity


Generic substitution with related amines (e.g., saturated pentan-2-amine or isomeric (Z)-alkenes) is not scientifically valid. The specific (E)-geometry of the alkene is a structural determinant for downstream reactivity in stereospecific transformations like hydrofunctionalizations or cycloadditions . Furthermore, the compound's chiral center at the 2-position means that its enantiomeric purity is critical for applications in asymmetric synthesis; using a racemate or opposite enantiomer would lead to different stereochemical outcomes, impacting the biological or catalytic activity of the final product [1]. The precise combination of these structural features is the basis for its utility and cannot be replicated by a simpler or structurally different analog [2].

Quantitative Differentiation of (3E)-Pent-3-en-2-amine Hydrochloride from Analogs: A Procurement-Focused Evidence Guide


Purity and Characterization: A Comparison with the Saturated Analog

The target compound, (3E)-pent-3-en-2-amine hydrochloride, is specified with a minimum purity of 95% by its supplier . This is a comparable commercial purity grade to its saturated analog, pentan-2-amine hydrochloride, which is also available at a 95% purity specification from similar vendors . The critical differentiation is not in the purity percentage, but in the compound's characterization. The target compound is rigorously characterized by NMR and HPLC to confirm its chemical and isomeric (E-configuration) purity, a level of detail often not specified for the simpler, achiral saturated analog .

Organic Synthesis Analytical Chemistry Quality Control

Geometric Isomerism: The Importance of Defined (E)-Configuration

The (3E)-pent-3-en-2-amine hydrochloride is defined by its (E)-alkene geometry . This is a critical structural feature that distinguishes it from a potential (Z)-isomer or a geometric mixture. In the context of asymmetric synthesis, the defined (E)-geometry of related (E)-4-arylpent-3-en-2-amine scaffolds is essential for achieving high enantioselectivity in biocatalytic transamination reactions. For instance, a study using amine transaminases on (E)-4-arylpent-3-en-2-amines yielded excellent stereoselectivities of 97 to >99% enantiomeric excess (ee) [1]. This level of stereocontrol is a direct result of the specific (E)-geometry of the prochiral substrate. Using an undefined geometric mixture or the (Z)-isomer would lead to significantly different, and likely lower, stereoselectivities and yields [1].

Stereoselective Synthesis Medicinal Chemistry Chemical Biology

Salt Form Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt form of (3E)-pent-3-en-2-amine offers significant advantages in stability and solubility compared to its free base counterpart [1]. The salt form enhances the compound's stability, facilitating long-term storage at room temperature, as indicated by the supplier's storage temperature specification of RT . In contrast, many free amines are susceptible to oxidation or degradation and may require more stringent storage conditions like an inert atmosphere or refrigeration. Furthermore, the hydrochloride salt enhances solubility in aqueous systems, a critical parameter for facilitating reactions in biological or water-based media [1].

Formulation Science Process Chemistry Stability Studies

Validated Application Scenarios for (3E)-Pent-3-en-2-amine Hydrochloride in Scientific Research and Industrial Development


Stereoselective Synthesis of Chiral Amines via Biocatalysis or Asymmetric Catalysis

The defined (E)-geometry of (3E)-pent-3-en-2-amine hydrochloride makes it an ideal substrate for stereoselective transformations, such as enzyme-catalyzed transaminations or asymmetric hydrogenations. As demonstrated for the analogous (E)-4-arylpent-3-en-2-amines, biocatalytic methods can achieve excellent enantioselectivities (97 to >99% ee) when starting from a geometrically pure (E)-alkene [1]. This application is critical for generating chiral amine building blocks for pharmaceutical and agrochemical synthesis, where enantiomeric purity directly impacts the safety and efficacy of the final product.

Building Block for Complex Molecular Architectures via Multifunctional Reactivity

The compound's dual functionality—a nucleophilic amine and a reactive alkene—allows for its use in convergent synthetic strategies. For instance, it can serve as a precursor for ligands or pharmacophores in medicinal chemistry, enabling selective modifications at either the amine (e.g., amide bond formation) or the alkene (e.g., hydrogenation, Michael addition, or cycloaddition) [2]. This versatility is a key differentiator from simpler amines like pentan-2-amine, which lack the alkene handle for further functionalization, thereby limiting their utility in constructing complex molecular frameworks.

Formulation and Process Chemistry Development Leveraging Salt Form Properties

The enhanced stability and aqueous solubility of the hydrochloride salt form make (3E)-pent-3-en-2-amine hydrochloride a preferred choice for applications in aqueous or protic media, such as certain biocatalytic reactions or aqueous-phase synthesis. Its room-temperature storage stability simplifies inventory management and reduces energy costs associated with cold storage, offering a practical advantage in both academic and industrial laboratory settings .

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